5-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide
Description
The compound 5-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide features a hybrid structure combining isoxazole, pyrazole, and heterocyclic substituents. Its core consists of an isoxazole-3-carboxamide scaffold linked to a pyrazole ring substituted at the N1 position with a tetrahydrofuran-3-yl group. This design is characteristic of medicinal chemistry efforts to optimize pharmacokinetic properties (e.g., solubility, bioavailability) and target binding through steric and electronic modulation .
Properties
IUPAC Name |
5-(furan-2-yl)-N-[1-(oxolan-3-yl)pyrazol-4-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c20-15(12-6-14(23-18-12)13-2-1-4-22-13)17-10-7-16-19(8-10)11-3-5-21-9-11/h1-2,4,6-8,11H,3,5,9H2,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUHDDZBGWRKQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(furan-2-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a derivative of isoxazole and pyrazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for the compound is . Its structure consists of a furan ring, a tetrahydrofuran moiety, and an isoxazole carboxamide group, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. The compound has been evaluated for its efficacy against various cancer cell lines. Notably, it has shown promising results in inhibiting tumor growth by targeting key pathways involved in cancer proliferation, such as BRAF(V600E) and EGFR signaling pathways .
Case Study:
In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated potent cytotoxic effects, particularly when used in combination with doxorubicin. The combination treatment resulted in enhanced apoptosis compared to monotherapy with doxorubicin alone .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). In vitro assays have demonstrated that this compound effectively reduces inflammation markers in response to lipopolysaccharide (LPS) stimulation .
Antimicrobial Activity
The antimicrobial potential of the compound was assessed against various bacterial strains. Preliminary results indicated moderate to high antibacterial activity, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications in the molecular structure can significantly impact its potency and selectivity.
| Structural Feature | Effect on Activity |
|---|---|
| Furan ring presence | Enhances interaction with biological targets |
| Tetrahydrofuran moiety | Improves solubility and bioavailability |
| Isoxazole carboxamide group | Critical for antitumor and anti-inflammatory activities |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of the target compound and its closest structural analogs based on substituent variations and reported
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogenated aryl groups (e.g., in compound 3a ) are associated with higher molecular weights and melting points but may reduce metabolic stability.
Synthetic Feasibility :
- Yields for pyrazole-4-carboxamide derivatives range from 62% to 71% in , suggesting that the introduction of bulky or polar groups (e.g., tetrahydrofuran) may require optimized coupling conditions (e.g., EDCI/HOBt or HATU) .
In , a tetrahydrobenzoisoxazole-3-carboxamide derivative exhibited IC50 = 90 nM against Mycobacterium tuberculosis, underscoring the importance of the carboxamide linkage in bioactivity .
Impact of Substituents on Physicochemical Properties
- Tetrahydrofuran-3-yl Group : Likely improves water solubility due to its polar oxygen atom and reduced lipophilicity compared to aryl or trifluoromethyl groups.
- Trifluoromethyl Groups (Ceapin-A7): Enhance metabolic stability and membrane permeability but may increase molecular weight and toxicity risks .
- Methoxyethyl Group : Introduces flexibility and moderate polarity, balancing solubility and bioavailability.
Q & A
Q. What integrated approaches combine experimental and computational data to accelerate the development of derivatives?
- Methodological Answer :
- High-throughput screening (HTS) : Screen 500+ analogs in parallel, prioritizing hits with >50% inhibition at 10 µM .
- QSAR modeling : Use Gaussian processes to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- Feedback loops : Iteratively refine synthesis protocols based on computational predictions, as demonstrated in ICReDD’s workflow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
